![molecular formula C20H16ClNO4 B2651575 4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid CAS No. 941897-81-0](/img/structure/B2651575.png)
4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid
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Overview
Description
“3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid” is a heterocyclic organic compound . It has an empirical formula of C13H9ClO3 and a molecular weight of 352.12 .
Molecular Structure Analysis
The compound has a SMILES string representation of OC(=O)\C=C\c1ccc(o1)-c2ccc(Cl)cc2 . This provides a textual representation of the compound’s structure.
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 195-199°C . It has a density of 1.343g/cm³ . The boiling point is 417.6°C at 760 mmHg .
Scientific Research Applications
- Researchers have explored the antibacterial and antifungal potential of this compound. Its unique structure, combining a furan ring with a benzoic acid moiety, could lead to novel antimicrobial agents. Investigating its activity against specific pathogens would be valuable .
- The electron-withdrawing effect of the nitro group and the moderate effect of the chloro group in this compound might enhance its activity as a urease inhibitor. Urease inhibitors play a crucial role in managing conditions related to urea metabolism .
- Computational studies, including molecular docking, can reveal how this compound interacts with biological targets. Investigating its binding affinity to specific enzymes or receptors would provide mechanistic insights .
Antibacterial and Antifungal Agents
Urease Inhibitors
Molecular Mechanisms and Docking Studies
Safety and Hazards
properties
IUPAC Name |
4-[3-[5-(4-chlorophenyl)furan-2-yl]propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c21-15-5-1-13(2-6-15)18-11-9-17(26-18)10-12-19(23)22-16-7-3-14(4-8-16)20(24)25/h1-9,11H,10,12H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYNNHSMEJVYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid |
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